辛酸镍

概述

描述

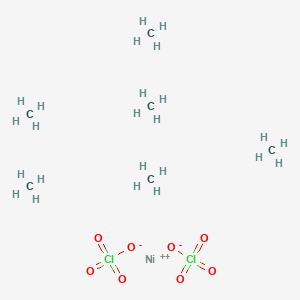

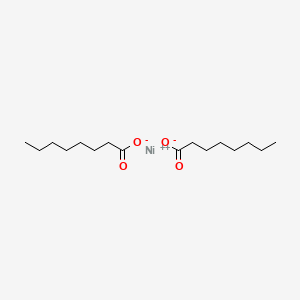

Nickel dioctanoate, also known as nickel(II) octanoate, is a chemical compound with the formula ((C_8H_{16}O_2)_2Ni). It is a coordination complex where nickel is bonded to two octanoate (caprylate) ligands. This compound is typically found as a light blue to green powder and is used in various industrial and research applications due to its catalytic properties .

科学研究应用

Nickel dioctanoate has a wide range of applications in scientific research, including:

Material Science: Nickel dioctanoate is employed in the preparation of nickel-based catalysts and nanomaterials.

Biology and Medicine: It is used in the study of nickel’s role in biological systems and its potential therapeutic applications.

Environmental Science: Nickel dioctanoate is investigated for its potential use in environmental remediation processes.

作用机制

Target of Action

Nickel dioctanoate, a compound of nickel, primarily targets the biochemical pathways in organisms. It interacts with various enzymes and proteins within these pathways . The unique properties of nickel facilitate the activation of traditionally inert substrates .

Mode of Action

Nickel dioctanoate interacts with its targets through various mechanisms. One of the key interactions involves single-electron transfer pathways and organic radical intermediates . The sequence of electrophile and nucleophile activation may be system dependent, leading to two possible pathways .

Biochemical Pathways

Nickel dioctanoate affects several biochemical pathways. It plays a crucial role in nickel-catalyzed cross-coupling reactions, which have expanded the chemical space of accessible structures and enabled new synthetic disconnections . Nickel dioctanoate also influences the oxidative stress pathways, genomic DNA damage pathways, and certain transcription factors related to corresponding signal transduction pathways .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability

Result of Action

The molecular and cellular effects of nickel dioctanoate’s action involve oxidative stress, genomic DNA damage, and the regulation of gene expression . Nickel dioctanoate can produce free radicals, leading to oxidative stress and potential cell damage . It can also cause genomic DNA damage and influence the regulation of gene expression by activating certain transcription factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of nickel dioctanoate. Nickel is a transition element extensively distributed in the environment, air, water, and soil. It may derive from natural sources and anthropogenic activity . The extensive use of nickel in various industries or its occupational exposure is definitely a matter of serious impact on human health . Therefore, the environmental context plays a significant role in the action of nickel dioctanoate.

生化分析

Biochemical Properties

Nickel dioctanoate plays a significant role in biochemical reactions, particularly as a cofactor in various enzymes. It interacts with enzymes such as urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase. These interactions are crucial for the catalytic activities of these enzymes. For instance, nickel dioctanoate is essential for the proper functioning of urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . Additionally, it is involved in the activation of [NiFe]-hydrogenase, which plays a role in hydrogen metabolism .

Cellular Effects

Nickel dioctanoate has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to nickel compounds, including nickel dioctanoate, can lead to oxidative stress, which in turn affects cell viability and induces apoptosis . In human corneal epithelial cells, nickel dioctanoate has been observed to increase reactive oxygen species (ROS) production, leading to oxidative damage and cell apoptosis .

Molecular Mechanism

The molecular mechanism of action of nickel dioctanoate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nickel dioctanoate can inhibit DNA repair mechanisms by disrupting the function of p53, a protein involved in DNA repair and cell cycle regulation . This disruption leads to reduced nucleotide excision repair activity and increased DNA damage . Additionally, nickel dioctanoate can bind to proteins and enzymes, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nickel dioctanoate can change over time. The stability and degradation of nickel dioctanoate are important factors that influence its long-term effects on cellular function. Studies have shown that nickel compounds can induce dynamic strain aging in materials, which may affect their stress relaxation behavior over time . Additionally, the temporal effects of nickel dioctanoate on cellular function can be observed through changes in gene expression and enzyme activity over extended periods of exposure .

Dosage Effects in Animal Models

The effects of nickel dioctanoate vary with different dosages in animal models. At low doses, nickel dioctanoate may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, studies have shown that high doses of nickel compounds can cause oxidative stress, inflammation, and damage to various organs . In animal models, the threshold effects and toxic effects of nickel dioctanoate are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

Nickel dioctanoate is involved in various metabolic pathways, including those related to oxidative stress and DNA metabolism. It interacts with enzymes and cofactors that play a role in these pathways. For instance, nickel dioctanoate can impair DNA metabolism by inhibiting DNA replication and repair mechanisms . Additionally, it can affect the activity of enzymes involved in oxidative stress responses, leading to increased production of ROS and subsequent cellular damage .

Transport and Distribution

The transport and distribution of nickel dioctanoate within cells and tissues involve specific transporters and binding proteins. Nickel dioctanoate is transported across cell membranes by nickel transporters, which facilitate its uptake and distribution within the cell . These transporters play a crucial role in maintaining the intracellular levels of nickel dioctanoate and ensuring its proper localization and accumulation within specific cellular compartments .

Subcellular Localization

Nickel dioctanoate is localized within various subcellular compartments, including the cytoplasm, mitochondria, and vacuoles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, in hyperaccumulator plants, nickel dioctanoate is predominantly localized in the vacuole as a nickel-organic acid complex . In myocardial cells, it can accumulate in the cytoplasm and mitochondria, leading to ultrastructural damages .

准备方法

Synthetic Routes and Reaction Conditions: Nickel dioctanoate can be synthesized through the reaction of nickel(II) salts with octanoic acid. A common method involves dissolving nickel(II) acetate in an organic solvent such as ethanol, followed by the addition of octanoic acid. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of nickel dioctanoate .

Industrial Production Methods: In industrial settings, nickel dioctanoate is often produced by reacting nickel(II) oxide or nickel(II) hydroxide with octanoic acid in the presence of a suitable solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization .

化学反应分析

Types of Reactions: Nickel dioctanoate undergoes various chemical reactions, including:

Oxidation: Nickel dioctanoate can be oxidized to form nickel(III) compounds under specific conditions.

Reduction: It can be reduced to nickel(0) or nickel(I) species using strong reducing agents.

Substitution: The octanoate ligands can be substituted with other ligands in the presence of appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as bromine or hydrogen peroxide can be used under alkaline conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.

Major Products Formed:

Oxidation: Nickel(III) octanoate or nickel(III) oxide.

Reduction: Nickel(0) nanoparticles or nickel(I) complexes.

Substitution: Nickel complexes with different organic ligands.

相似化合物的比较

Nickel Acetate: ((CH_3COO)_2Ni)

Nickel Stearate: ((C_{18}H_{35}O_2)_2Ni)

Nickel Formate: ((HCOO)_2Ni)

Uniqueness of Nickel Dioctanoate: Nickel dioctanoate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties. The octanoate ligands offer a balance between hydrophobic and hydrophilic characteristics, making nickel dioctanoate suitable for various applications in both organic and aqueous environments .

属性

CAS 编号 |

4995-91-9 |

|---|---|

分子式 |

C8H16NiO2 |

分子量 |

202.90 g/mol |

IUPAC 名称 |

nickel;octanoic acid |

InChI |

InChI=1S/C8H16O2.Ni/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

InChI 键 |

ANYMYNDNCKURBB-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] |

规范 SMILES |

CCCCCCCC(=O)O.[Ni] |

Key on ui other cas no. |

4995-91-9 |

物理描述 |

Commercial product: Green liquid with an odor of petroleum; [Alfa Aesar MSDS] |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

124-07-2 (Parent) |

产品来源 |

United States |

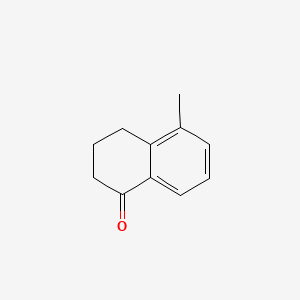

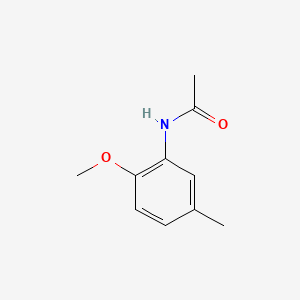

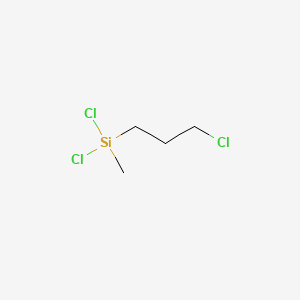

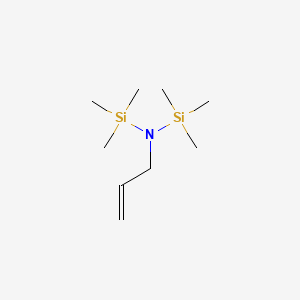

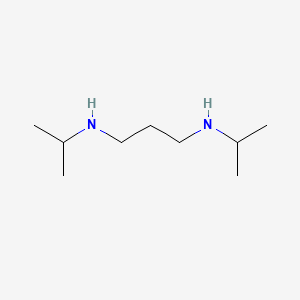

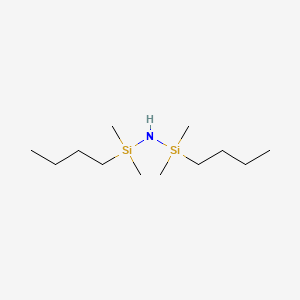

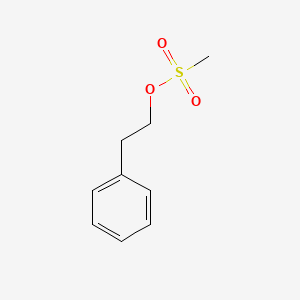

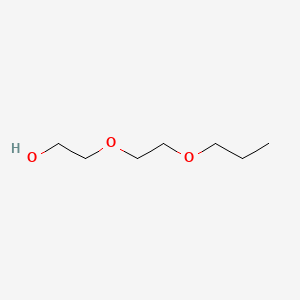

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper indicates that nickel dioctanoate exhibits a lower diffusion rate across skin compared to nickel chloride. Why is this significant in the context of nickel allergy?

A1: While nickel dioctanoate demonstrates slower diffusion across the skin compared to nickel chloride, the research highlights a crucial point: a significant amount of nickel from the dioctanoate remains retained within the skin tissue []. This retention is particularly concerning because contact allergy arises from the interaction of nickel with the viable layers of the skin, not just from its penetration through the surface.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)